molecular formula C9H11NO4 B1458437 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1801195-42-5

4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1458437
CAS No.: 1801195-42-5
M. Wt: 197.19 g/mol
InChI Key: VWQJECWCRDJBIM-UHFFFAOYSA-N
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Description

“4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties . It is also a metabolite of Tryptophan-niacin .

Scientific Research Applications

Structural Characterization and Chemical Reactions

The compound of interest, while not directly mentioned, is closely related to several research areas focusing on chemical structure characterization and the synthesis of derivatives with potential applications in various fields, including pharmaceuticals and materials science. For instance, the structural elucidation of similar compounds has been achieved through techniques such as NMR, indicating the importance of such methods in identifying and understanding the properties of complex organic molecules. Derivatives of dihydropyridines, for example, have been synthesized for their potential cardiovascular and other biological activities. The versatility of the dihydropyridine ring allows for a wide range of substitutions, which can lead to significant variations in biological activity and properties (Irvine, Cooper, & Thornburgh, 2008).

Synthesis of β-Amino Acid Derivatives

Research into the synthesis of cyclic and bicyclic β-amino acids derivatives from related precursors demonstrates the compound's utility in creating building blocks for pharmaceuticals. The transformation of these compounds into various derivatives shows the potential for creating novel compounds with specific biological activities, highlighting the importance of such chemical scaffolds in drug discovery and development (Tishkov, Reissig, & Ioffe, 2002).

Cardiovascular Activity and Electrochemical Studies

Further exploration into nitriles of similar dihydropyridine compounds has revealed potential cardiovascular activities, underscoring the therapeutic importance of this chemical class. Moreover, the electrochemical oxidation studies of these compounds provide insight into their reactivity and potential applications in electrochemical sensors or devices, showcasing the broad applicability of dihydropyridine derivatives in both medicinal chemistry and materials science (Krauze et al., 2004).

Catalytic Synthesis of Heterocyclic Derivatives

The catalytic synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones under oxidative conditions showcases the compound's role in synthesizing diverse heterocyclic systems. These reactions highlight the efficiency and green chemistry aspects of using catalytic methods to build complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).

Biochemical Analysis

Biochemical Properties

4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and inflammatory pathways. One of the key interactions is with the transcription factor AP-1, where this compound inhibits AP-1-mediated luciferase activity, suggesting its role in modulating gene expression related to inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting AP-1 activity, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating inflammatory responses in various cell types . Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including transcription factors and enzymes, leading to their inhibition or activation. For instance, the inhibition of AP-1 by this compound results in decreased transcription of genes involved in inflammation . This compound may also influence gene expression by altering the activity of other transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its anti-inflammatory effects, although prolonged exposure may lead to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without noticeable adverse effects . At higher doses, there may be toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s role in modulating oxidative stress responses is particularly noteworthy, as it can enhance the activity of antioxidant enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with transcription factors and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity .

Properties

IUPAC Name

4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQJECWCRDJBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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